molecular formula C15H11F3O B1324250 2-Phenyl-2'-trifluoromethylacetophenone CAS No. 898783-80-7

2-Phenyl-2'-trifluoromethylacetophenone

Cat. No. B1324250
CAS RN: 898783-80-7
M. Wt: 264.24 g/mol
InChI Key: QWHCPHIBUNLMJR-UHFFFAOYSA-N
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Description

2-Phenyl-2'-trifluoromethylacetophenone (2-PTFMA) is an organic compound that is used in various scientific research applications. It is a colorless, crystalline solid with a melting point of 84-86 °C. 2-PTFMA is a trifluoromethylated acetophenone, which is an important class of compounds due to their wide range of applications in various fields, such as drug discovery, materials science and catalysis. This compound has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Antibacterial Activity

2-Phenyl-2'-trifluoromethylacetophenone derivatives have been explored for their antibacterial properties. For instance, derivatives of 2′,3′,4′-trihydroxy-2-phenylacetophenone showed varying antibacterial activities against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, though they were ineffective against Gram-negative strains (Goto, Kumada, Ashida, & Yoshida, 2009).

Biocatalysis

A study highlighted the use of an enzyme derived from Burkholderia cenocepacia for the bioreduction of 3,5-bis(trifluoromethyl) acetophenone, demonstrating its potential as a catalyst in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

Photocrosslinking

2,3-Dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a compound starting with the bromination of trifluoroacetophenone, was synthesized for use in photocrosslinking experiments in molecular biology (Kogon et al., 1992).

Synthesis of Pharmaceutical Intermediates

The compound has been used in the preparation of various pharmaceutical intermediates. For example, 2′-Hydroxyacetophenone phenylhydrazone was used to synthesize phenols with potential pharmaceutical relevance (Rampey, Hurst, Sood, Studer-Martinez, & Beam, 1999).

Electrochemical Studies

Research has also delved into the electrochemical behavior of trifluoromethylacetophenone, exploring aspects like hydration processes and the effects of various environmental conditions on its electrochemical reduction (Liotier, Mousset, & Mousty, 1995).

Fluorescence Properties

Compounds derived from trifluoro-1-phenyl-1,3-butanedione and thenoyltrifluoroacetophenone, synthesized using trifluoroacetic acid, thiophene, and acetophenone, were found to emit strong red fluorescence, suggesting potential applications in fluorescence studies (Cheng Ming-qiang, 2002).

properties

IUPAC Name

2-phenyl-1-[2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-15(17,18)13-9-5-4-8-12(13)14(19)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHCPHIBUNLMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642286
Record name 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2'-trifluoromethylacetophenone

CAS RN

898783-80-7
Record name 2-Phenyl-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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